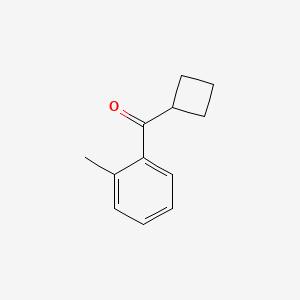

Cyclobutyl 2-methylphenyl ketone

Descripción

BenchChem offers high-quality Cyclobutyl 2-methylphenyl ketone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclobutyl 2-methylphenyl ketone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

cyclobutyl-(2-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O/c1-9-5-2-3-8-11(9)12(13)10-6-4-7-10/h2-3,5,8,10H,4,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICFTZUVDTRCPBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)C2CCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70642512 | |

| Record name | Cyclobutyl(2-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898790-38-0 | |

| Record name | Cyclobutyl(2-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis of Cyclobutyl 2-Methylphenyl Ketone: A Mechanistic and Methodological Guide

Executive Summary

Cyclobutyl 2-methylphenyl ketone (CAS 898790-38-0), structurally defined by a sterically demanding cyclobutyl ring conjugated to an ortho-substituted aryl group, serves as a highly specialized building block in medicinal chemistry and advanced organic synthesis[1],. The synthesis of this molecule presents a distinct challenge: achieving high-yielding carbon-carbon bond formation while navigating the steric clash between the cyclobutyl moiety and the ortho-tolyl group. As a Senior Application Scientist, I have designed this guide to detail the most robust, self-validating synthetic route for this molecule: the Weinreb–Nahm ketone synthesis. This methodology ensures absolute control over the reaction trajectory, preventing the over-addition side reactions that typically plague organometallic ketone syntheses[2].

Strategic Route Selection & Retrosynthetic Analysis

When designing the synthesis of an aryl-alkyl ketone, direct acylation (such as the Friedel-Crafts reaction of toluene with cyclobutanecarbonyl chloride) is often the first consideration. However, the steric bulk of the cyclobutyl group directs electrophilic aromatic substitution predominantly to the para position, making it an unviable route for our ortho-substituted target.

Consequently, a directed organometallic approach is required. The direct reaction of o-tolylmagnesium bromide with cyclobutanecarbonyl chloride or its corresponding ester is notoriously difficult to arrest at the ketone stage; the highly reactive intermediate ketone rapidly consumes a second equivalent of the Grignard reagent to form a tertiary alcohol[3],[4].

To circumvent this, we employ the Weinreb–Nahm ketone synthesis. By first converting the acid chloride to an N-methoxy-N-methylamide (Weinreb amide), we create a system that intrinsically halts nucleophilic addition at the ketone oxidation state[2].

Caption: Retrosynthetic pathway for cyclobutyl 2-methylphenyl ketone via Weinreb amide intermediate.

Mechanistic Insights: The Weinreb Amide Advantage

The elegance of the Weinreb ketone synthesis lies in its predictable causality. When the Grignard reagent (o-tolylmagnesium bromide) attacks the electrophilic carbonyl carbon of the Weinreb amide, a tetrahedral intermediate is formed. Unlike typical alkoxides that rapidly collapse to eject a leaving group, this specific intermediate is stabilized by bidentate chelation[2],[5].

The magnesium ion coordinates simultaneously with the oxygen of the original carbonyl and the oxygen of the N-methoxy group, forming a rigid, stable five-membered ring[5]. This chelate acts as a thermodynamic sink. It is remarkably stable at temperatures ranging from -78 °C to room temperature, effectively preventing a second equivalent of the Grignard reagent from attacking the core[4]. Only upon the introduction of an aqueous acidic quench does the chelate hydrolyze and collapse, releasing the secondary amine and yielding the pure ketone[5].

Caption: Mechanistic progression illustrating the stable five-membered magnesium chelate intermediate.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of N-Methoxy-N-methylcyclobutanecarboxamide

-

Objective: To synthesize the stable Weinreb amide precursor.

-

Causality & Validation: Diisopropylethylamine (DIPEA) is chosen over weaker bases to ensure complete neutralization of the HCl generated, preventing the degradation of the N,O-dimethylhydroxylamine. The reaction is run at 0 °C to control the exothermic nature of the acid chloride reacting with the amine.

Step-by-Step Procedure:

-

Preparation: Flame-dry a 250 mL round-bottom flask and purge with Argon. Add N,O-dimethylhydroxylamine hydrochloride (1.1 equiv, 53.6 mmol) and anhydrous dichloromethane (DCM, 100 mL).

-

Base Addition: Cool the suspension to 0 °C using an ice bath. Add DIPEA (2.5 equiv, 121.8 mmol) dropwise. The solution will become homogeneous as the free base is generated.

-

Acylation: Slowly add cyclobutanecarbonyl chloride (1.0 equiv, 48.7 mmol) dropwise over 15 minutes.

-

Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

-

Self-Validation: Monitor via TLC (Hexanes/EtOAc 7:3); the highly polar amine streak will disappear, replaced by a single, less polar amide spot.

-

-

Workup: Quench with 1M aqueous HCl (50 mL) to remove unreacted amine and DIPEA. Extract the aqueous layer with DCM (2 x 50 mL). Wash the combined organic layers with saturated NaHCO3, then brine.

-

Isolation: Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the Weinreb amide as a pale yellow oil.

Protocol B: Grignard Addition to Yield Cyclobutyl 2-Methylphenyl Ketone

-

Objective: Controlled C-C bond formation via the stable magnesium chelate.

-

Causality & Validation: Anhydrous THF is critical as it coordinates and stabilizes the Grignard reagent. The reaction is initiated at 0 °C to control the initial nucleophilic attack, but allowed to warm to room temperature to overcome the steric hindrance of the ortho-methyl group during the formation of the tetrahedral intermediate.

Step-by-Step Procedure:

-

Preparation: In a flame-dried 250 mL Schlenk flask under Argon, dissolve the N-methoxy-N-methylcyclobutanecarboxamide (1.0 equiv, 40.0 mmol) in anhydrous THF (80 mL).

-

Cooling: Cool the solution to 0 °C.

-

Nucleophilic Addition: Add o-Tolylmagnesium bromide (1.0 M in THF, 1.2 equiv, 48.0 mL) dropwise via syringe over 20 minutes.

-

Self-Validation: A slight color change (often pale yellow to deep orange) indicates the formation of the magnesium chelate.

-

-

Maturation: Stir at 0 °C for 1 hour, then remove the ice bath and stir at room temperature for an additional 3 hours to ensure complete conversion of the sterically hindered substrate.

-

Quench: Cool the mixture back to 0 °C and carefully quench with saturated aqueous NH4Cl (50 mL).

-

Causality: NH4Cl provides a mild proton source to break the chelate without causing acid-catalyzed aldol condensation of the resulting ketone[5].

-

-

Extraction & Purification: Extract with Ethyl Acetate (3 x 50 mL). Wash with brine, dry over MgSO4, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc 95:5) to isolate the target ketone.

Analytical Validation & Data Presentation

To ensure reproducibility and high yields, the following optimization parameters and expected analytical data should be utilized to validate the synthesized compound.

Table 1: Reaction Optimization Parameters for Grignard Addition

| Parameter | Condition A (Sub-optimal) | Condition B (Optimal) | Causality / Observation |

| Solvent | Diethyl Ether (Et2O) | Tetrahydrofuran (THF) | THF provides superior solvation for the bulky o-tolyl Grignard reagent, increasing nucleophilicity. |

| Temperature | Reflux (65 °C) | 0 °C to Room Temp | Higher temperatures risk breaking the stable chelate, leading to tertiary alcohol impurities. |

| Equivalents | 2.0 eq Grignard | 1.1 - 1.2 eq Grignard | Excess Grignard is unnecessary due to chelate stability; 1.2 eq ensures complete conversion of the hindered amide. |

| Quench | 1M HCl | Sat. Aqueous NH4Cl | Strong acids can catalyze side reactions; NH4Cl is sufficiently acidic to collapse the intermediate cleanly. |

Table 2: Expected Analytical Validation Data (NMR & MS)

| Analytical Method | Target Signal / Value | Structural Assignment & Validation |

| 1H NMR (CDCl3) | δ ~7.1 - 7.6 (m, 4H) | Aromatic protons of the ortho-tolyl ring. |

| 1H NMR (CDCl3) | δ ~3.8 - 4.0 (m, 1H) | Methine proton (CH) of the cyclobutyl ring, alpha to the carbonyl. |

| 1H NMR (CDCl3) | δ ~2.4 (s, 3H) | Methyl protons attached to the aromatic ring. |

| 13C NMR (CDCl3) | δ ~205.0 | Carbonyl carbon (C=O), confirming ketone formation. |

| ESI-MS (m/z) | [M+H]+ 175.1 | Corresponds to the exact mass of C12H14O (MW: 174.24)[1]. |

References

-

898790-38-0 | Cyclobutyl 2-methylphenyl ketone Source: ChemScene URL:1

-

Benzene Compounds - Crysdot: Cyclobutyl 2-methylphenyl ketone Source: Crysdot URL:

-

Weinreb ketone synthesis Source: Wikipedia URL:2

-

Synthesis of Weinreb and their Derivatives (A Review) Source: Oriental Journal of Chemistry URL:3

-

Converting Amides to Aldehydes and Ketones Source: Chemistry Steps URL:5

-

Weinreb Ketone Synthesis Source: Organic Chemistry Portal URL:4

Sources

- 1. chemscene.com [chemscene.com]

- 2. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 3. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]

- 4. Weinreb Ketone Synthesis [organic-chemistry.org]

- 5. Converting Amides to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]

Technical Guide to Cyclobutyl 2-Methylphenyl Ketone: Structural Dynamics, Synthesis, and Photochemical Reactivity

Executive Summary

Cyclobutyl 2-methylphenyl ketone (CAS: 898790-38-0), also known as cyclobutyl(o-tolyl)methanone, is a highly specialized building block in modern organic synthesis and drug development. Characterized by the juxtaposition of a sterically demanding ortho-tolyl group and a highly strained cyclobutane ring, this molecule serves as a privileged scaffold. Its unique electronic and steric properties make it an ideal precursor for complex ring-expansion methodologies and the synthesis of bicyclo[1.1.1]pentane (BCP) bioisosteres, which are increasingly critical in pharmaceutical chemistry for improving pharmacokinetic profiles.

This whitepaper provides an in-depth analysis of its physicochemical properties, rationalizes the causality behind its synthetic workflows, and details advanced photochemical functionalization protocols.

Physicochemical Profile & Structural Dynamics

The chemical behavior of cyclobutyl 2-methylphenyl ketone is dictated by two primary structural features:

-

Steric Hindrance: The methyl group at the ortho position of the phenyl ring forces the carbonyl group out of coplanarity with the aromatic system. This deviation reduces resonance stabilization (conjugation), thereby increasing the electrophilicity of the carbonyl carbon compared to its para-substituted analogs.

-

Ring Strain: The cyclobutyl ring possesses approximately 26 kcal/mol of inherent ring strain. This "thermodynamic spring" makes the α- and γ-carbons highly susceptible to radical abstraction and transition-metal-catalyzed C–C bond cleavage[3].

Quantitative Data Summary

| Property | Value | Method / Condition |

| Chemical Name | Cyclobutyl 2-methylphenyl ketone | IUPAC Standard |

| CAS Number | 898790-38-0 | Registry [1] |

| Molecular Formula | C₁₂H₁₄O | - |

| Molecular Weight | 174.24 g/mol | - |

| Boiling Point | 274.0 ± 9.0 °C | Predicted at 760 mmHg [1] |

| Density | 1.060 ± 0.06 g/cm³ | Predicted [1] |

| SMILES String | Cc1ccccc1C(=O)C1CCC1 | Structural Identifier [2] |

Synthetic Methodologies: The Organometallic Approach

While aryl ketones are traditionally synthesized via Friedel-Crafts acylation, applying this method to toluene and cyclobutanecarbonyl chloride predominantly yields the para-isomer due to steric clash at the ortho position. To achieve absolute regiocontrol for the ortho-isomer, a directed organometallic nucleophilic addition is required [4].

Using a nitrile electrophile (2-methylbenzonitrile) rather than an acyl chloride prevents the "double addition" of the Grignard reagent. The reaction stops at the stable metallo-imine intermediate, which is subsequently hydrolyzed to the target ketone.

Fig 1. Organometallic synthesis workflow via Grignard addition to nitrile.

Protocol 1: Grignard Addition Synthesis

Self-Validating System: The progression of this reaction is visually validated by the formation of a thick, insoluble suspension (the metallo-imine salt), confirming that nucleophilic addition has occurred prior to the hydrolysis step.

-

Preparation: Flame-dry a round-bottom flask under an inert argon atmosphere. Dissolve 2-methylbenzonitrile (1.0 equiv) in anhydrous Tetrahydrofuran (THF). Causality: THF acts as a Lewis base, coordinating with and stabilizing the Grignard reagent, which enhances its nucleophilicity.

-

Addition: Cool the reaction vessel to 0 °C using an ice bath. Dropwise add cyclobutylmagnesium bromide (1.2 equiv, 0.5 M in THF). Causality: The 0 °C environment controls the exothermic nature of the addition, suppressing unwanted side reactions such as α-deprotonation.

-

Reaction Maturation: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 4–6 hours. Observe the formation of a precipitate.

-

Hydrolysis: Cool the mixture back to 0 °C and carefully quench with 2M HCl (aqueous). Stir vigorously for 2 hours. Causality: The acidic aqueous environment hydrolyzes the intermediate imine directly into the carbonyl group.

-

Isolation: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/EtOAc).

Advanced Reactivity: Photochemical Norrish-Yang Cyclization

Cyclobutyl aryl ketones are highly privileged substrates for the Norrish-Yang cyclization (Norrish Type II reaction). This photochemical process allows for the formal γ-C–H functionalization of the unactivated cyclobutane ring, yielding bicyclo[1.1.1]pentan-2-ol derivatives [3]. These bicyclic systems are heavily utilized in drug development to replace flat aromatic rings, improving solubility and metabolic stability.

Fig 2. Norrish-Yang photochemical cyclization to bicyclo[1.1.1]pentane.

Protocol 2: Photochemical Ring Expansion

Self-Validating System: The reaction is tracked via TLC. The starting ketone is highly UV-active (due to the conjugated aromatic system), whereas the resulting bicyclic alcohol will show a distinct shift in polarity (lower Rf value) and altered UV absorbance.

-

Solution Preparation: Dissolve cyclobutyl 2-methylphenyl ketone in anhydrous acetonitrile to a concentration of 0.05 M.

-

Degassing (Critical Step): Sparge the solution with argon for 30 minutes. Causality: The reaction proceeds via a triplet excited state. Molecular oxygen is a potent triplet quencher; failing to remove it will completely halt the biradical formation.

-

Irradiation: Place the reaction vessel in a photochemical reactor equipped with 365 nm UV lamps. Irradiate for 12–24 hours at ambient temperature. Causality: The 365 nm wavelength selectively excites the n→π* transition of the ketone. Shorter wavelengths (e.g., 254 nm) would provide excessive energy, triggering unwanted Norrish Type I α-cleavage and destroying the carbon scaffold [3].

-

Monitoring & Isolation: Monitor the disappearance of the starting material via GC-MS. Once complete, remove the solvent under reduced pressure and purify the resulting bicyclo[1.1.1]pentan-2-ol via column chromatography.

References

- ChemicalBook - 898790-38-0 | CAS DataBase (Properties & Specifications).

- Guidechem - Cyclobutyl 2-methylphenyl ketone (CAS No: 898790-38-0) Chemical Properties & Identifiers.

- Benchchem - Synthetic Methodologies for Cyclobutyl Aryl Ketones and Norrish-Yang Cyclization Pathways.

- Benchchem - Organometallic Approaches to Cyclobutyl 2-(2-methylphenyl)ethyl ketone and Related Structures.

mass spectrometry fragmentation pattern of cyclobutyl 2-methylphenyl ketone

An In-depth Technical Guide to the Electron Ionization Mass Spectrometry Fragmentation of Cyclobutyl 2-Methylphenyl Ketone

Authored by: Senior Application Scientist, Mass Spectrometry Division

Abstract

This technical guide provides a comprehensive analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pathways for cyclobutyl 2-methylphenyl ketone. As a molecule incorporating an aromatic ketone structure with a strained cycloalkane moiety, its fragmentation is governed by a fascinating interplay of competing and sequential reactions. This document, intended for researchers, scientists, and drug development professionals, will delve into the core principles of its fragmentation, including alpha-cleavage, McLafferty rearrangement, and characteristic ring-opening reactions of the cyclobutyl group. By synthesizing established fragmentation mechanisms, this guide offers a predictive framework for the structural elucidation of this and structurally related compounds.

Introduction: The Logic of Molecular Fragmentation

Electron Ionization (EI) mass spectrometry remains a cornerstone technique for the structural analysis of volatile, small organic molecules (<600 Da).[1] The process begins with the bombardment of the gaseous analyte with high-energy electrons (typically 70 eV), which dislodges a valence electron to produce a positively charged molecular ion (M⁺•).[2][3] This molecular ion is a radical cation, energetically unstable, and prone to fragmentation.[3][4] The resulting fragmentation pattern is a reproducible molecular fingerprint, providing rich structural information.[1]

For aromatic ketones like cyclobutyl 2-methylphenyl ketone, the initial ionization event is most likely to occur at the carbonyl oxygen, which possesses non-bonding electrons. The subsequent fragmentation of the molecular ion is not random; it follows predictable pathways that favor the formation of the most stable cations and neutral radicals.[5] The principal fragmentation reactions anticipated for this molecule are α-cleavage, McLafferty rearrangement, and cleavages originating from the strained cyclobutyl ring.[6][7][8]

Predicted Core Fragmentation Pathways

The fragmentation of cyclobutyl 2-methylphenyl ketone is a composite of the characteristic patterns of its constituent functional groups. The molecular ion (M⁺•) is predicted to appear at a mass-to-charge ratio (m/z) of 174, corresponding to its molecular weight (C₁₂H₁₄O).

Alpha (α)-Cleavage: The Predominant Fission

α-cleavage, the breaking of the bond adjacent to the carbonyl group, is a highly favored fragmentation pathway for ketones because it leads to the formation of a resonance-stabilized acylium ion.[4][7][9][10] For this asymmetric ketone, two primary α-cleavage routes exist:

-

Loss of the Cyclobutyl Radical: Cleavage of the bond between the carbonyl carbon and the cyclobutyl ring results in the expulsion of a neutral cyclobutyl radical (•C₄H₇). This pathway yields the highly stable 2-methylbenzoyl cation at m/z 119 . This ion is expected to be a prominent peak in the spectrum.

-

Loss of the 2-Methylphenyl Radical: The alternative cleavage involves the loss of the 2-methylphenyl radical (•C₇H₇) to form the cyclobutylacylium ion at m/z 83 .

The 2-methylbenzoyl cation (m/z 119) is particularly stable due to the resonance delocalization of the positive charge across the carbonyl group and the aromatic ring.

Secondary Fragmentation of Acylium Ions

The acylium ions formed via α-cleavage can undergo further fragmentation, most commonly through the loss of a neutral carbon monoxide (CO) molecule (28 Da).[11][12]

-

The 2-methylbenzoyl cation (m/z 119 ) can lose CO to form the tolyl cation (m/z 91 ). This m/z 91 ion is a classic hallmark of alkyl-substituted benzene rings, often rearranging to the highly stable tropylium ion.[13]

-

The cyclobutylacylium ion (m/z 83 ) can expel CO to produce the cyclobutyl cation (m/z 55 ).

The McLafferty Rearrangement

The McLafferty rearrangement is a characteristic fragmentation of carbonyl compounds that possess an accessible gamma (γ)-hydrogen.[7][8][14] This process involves a six-membered cyclic transition state where a γ-hydrogen is transferred to the carbonyl oxygen, followed by cleavage of the α-β bond.[7]

In cyclobutyl 2-methylphenyl ketone, the hydrogens on the C-3 position of the cyclobutyl ring are γ-hydrogens. The rearrangement will lead to the elimination of a neutral ethene molecule (C₂H₄, 28 Da) and the formation of a resonance-stabilized enol radical cation at m/z 146 .

Cyclobutyl Ring Fragmentation

The inherent strain in the four-membered cyclobutyl ring makes it susceptible to characteristic ring-opening and fragmentation pathways upon ionization.[6][15][16]

-

Ring Opening and Ethene Loss: The molecular ion (m/z 174 ) can undergo ring opening, followed by the elimination of a neutral ethene molecule (28 Da), leading to a fragment ion at m/z 146 . This fragment is isobaric (has the same nominal mass) as the ion from the McLafferty rearrangement, and thus they may be indistinguishable in a low-resolution spectrum.

-

Characteristic Cycloalkane Fragments: The fragmentation of the cyclobutyl moiety itself, particularly from the [C₄H₇]⁺ ion (m/z 55), can lead to the loss of hydrogen atoms or ethene, producing ions at lower m/z values such as m/z 41 ([C₃H₅]⁺) and m/z 27 ([C₂H₃]⁺).[17]

Aromatic Ring Fragmentation

The aromatic portion of the molecule also contributes to the spectrum. The tolyl/tropylium ion at m/z 91 can further fragment by losing a neutral acetylene molecule (C₂H₂, 26 Da) to produce an ion at m/z 65 .[13]

Summary of Predicted Fragmentation

The following table summarizes the major predicted fragment ions for cyclobutyl 2-methylphenyl ketone under EI conditions.

| m/z | Proposed Ion Structure | Fragmentation Pathway | Relative Intensity |

| 174 | [C₁₂H₁₄O]⁺• | Molecular Ion (M⁺•) | Moderate to Low |

| 146 | [C₁₀H₁₀O]⁺• | McLafferty Rearrangement (Loss of C₂H₄) / Ring Cleavage (Loss of C₂H₄) | Moderate |

| 119 | [CH₃C₆H₄CO]⁺ | α-Cleavage (Loss of •C₄H₇) | High (likely Base Peak) |

| 91 | [C₇H₇]⁺ | Loss of CO from m/z 119 | High |

| 83 | [C₄H₇CO]⁺ | α-Cleavage (Loss of •C₇H₇) | Moderate |

| 65 | [C₅H₅]⁺ | Loss of C₂H₂ from m/z 91 | Low to Moderate |

| 55 | [C₄H₇]⁺ | Loss of CO from m/z 83 | Moderate |

Visualizing the Fragmentation Cascade

The relationships between the parent molecular ion and its primary fragments can be visualized to better understand the competing pathways.

Caption: Predicted fragmentation pathways of cyclobutyl 2-methylphenyl ketone.

Experimental Protocol for EI-MS Analysis

Acquiring a high-quality electron ionization mass spectrum for structural elucidation requires a standardized approach.

Sample Preparation

-

Purification: Ensure the analyte is of high purity to avoid interference from impurities in the mass spectrum.

-

Dissolution: Prepare a stock solution of the compound at approximately 1 mg/mL in a high-purity, volatile organic solvent such as methanol, acetonitrile, or dichloromethane.[18]

-

Dilution: Further dilute the stock solution to a final concentration of 10-100 µg/mL for analysis.

Instrumentation and Data Acquisition

-

Inlet System: Introduce the sample into the mass spectrometer's ion source. For a pure, thermally stable compound, a direct insertion probe (DIP) is suitable. Alternatively, for mixture analysis or to ensure volatilization, a Gas Chromatography (GC) interface is preferred.[18]

-

Ion Source:

-

Mass Analyzer:

-

Analyzer Type: Quadrupole, Time-of-Flight (TOF), or Magnetic Sector.

-

Scan Range: Set a wide mass range, for example, m/z 40-400, to ensure capture of the molecular ion and all significant fragments.

-

-

Data Analysis:

-

Identify the molecular ion peak (M⁺•).

-

Analyze the major fragment ions and their corresponding neutral losses.

-

Compare the observed fragmentation pattern with the predicted pathways outlined in this guide.

-

If available, compare the acquired spectrum against a reference library (e.g., NIST/EPA/NIH Mass Spectral Library).

-

Experimental Workflow Diagram

Caption: Standard experimental workflow for EI-MS analysis.

Conclusion

The mass spectrum of cyclobutyl 2-methylphenyl ketone is predicted to be rich in structural information, dominated by fragments arising from α-cleavage to form stable acylium ions at m/z 119 and m/z 83. The presence of a significant peak at m/z 91, resulting from the subsequent loss of CO from the m/z 119 ion, is a strong indicator of the 2-methylbenzoyl substructure. Additional characteristic fragments at m/z 146, arising from either a McLafferty rearrangement or cyclobutyl ring cleavage, provide further corroborating evidence for the overall molecular structure. This in-depth guide provides a robust predictive framework for interpreting the mass spectrum of this molecule, serving as a valuable resource for its unambiguous identification and characterization.

References

- Benchchem. (n.d.). An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Chloro-1-cyclobutyl-butane-1,3-dione.

- Chemistry Steps. (2025, September 30). McLafferty Rearrangement.

- Organic Chemistry Tutor. (n.d.). The McLafferty Rearrangement.

- Bitesize Bio. (2025, March 19). Ionization Methods in Mass Spec: Making Molecules Fly.

- Unknown. (n.d.). McLafferty Rearrangement. Source document.

- Benchchem. (2025, December). Mass Spectrometry Fragmentation Analysis: 4'-Bromo-2,2-dimethylbutyrophenone vs. Related Aromatic Ketones.

- Unknown. (n.d.). McLafferty Rearrangement. Source document.

- Chemistry LibreTexts. (2022, July 3). 6.3: Rearangement.

- AIP Publishing. (2022, September 13). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I. Diagnostic Ions for Acyclic Compounds with up to One Functional Group.

- Doc Brown. (n.d.). mass spectrum of cyclobutane C4H8 fragmentation pattern of m/z m/e ions for analysis and....

- Organic Chemistry at CU Boulder. (n.d.). Fragmentation Mechanisms.

- Chemguide. (n.d.). mass spectra - fragmentation patterns.

- Spectroscopy Online. (2020, November 16). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I.

- OpenStax. (2023, September 20). 12.1 Mass Spectrometry of Small Molecules: Magnetic-Sector Instruments.

- Repository of the Academy's Library. (2013, May 29). Fragmentation of cyclobutane derivatives upon electron impact: transformation pathways elucidated by mass spectrometric methods and semiempirical quantum chemical calculations. Retrieved from Repository of the Academy's Library.

- Unknown. (n.d.).

- NPTEL. (n.d.). Lecture 25 : Mass and Infrared Spectrocopies.

- Unknown. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Source document.

- Benchchem. (n.d.). Unraveling the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectra of Cyclic Ketones.

- Problems in Chemistry. (2023, January 4).

Sources

- 1. bitesizebio.com [bitesizebio.com]

- 2. pubs.aip.org [pubs.aip.org]

- 3. 12.1 Mass Spectrometry of Small Molecules: Magnetic-Sector Instruments - Organic Chemistry | OpenStax [openstax.org]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. McLafferty Rearrangement - Chemistry Steps [chemistrysteps.com]

- 8. McLafferty Rearrangement (Chapter 80) - Name Reactions in Organic Synthesis [cambridge.org]

- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 10. m.youtube.com [m.youtube.com]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. archive.nptel.ac.in [archive.nptel.ac.in]

- 13. whitman.edu [whitman.edu]

- 14. organicchemistrytutor.com [organicchemistrytutor.com]

- 15. Fragmentation of cyclobutane derivatives upon electron impact: transformation pathways elucidated by mass spectrometric methods and semiempirical quantum chemical calculations - Repository of the Academy's Library [real.mtak.hu]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. mass spectrum of cyclobutane C4H8 fragmentation pattern of m/z m/e ions for analysis and identification of cyclobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 18. pdf.benchchem.com [pdf.benchchem.com]

infrared (IR) spectroscopy of cyclobutyl 2-methylphenyl ketone

An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of Cyclobutyl 2-Methylphenyl Ketone

Abstract

This technical guide provides a comprehensive analysis of the infrared (IR) spectroscopic characteristics of cyclobutyl 2-methylphenyl ketone. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple spectral assignment to explore the underlying principles governing the vibrational behavior of this molecule. We will dissect the influence of competing electronic and steric effects—namely, aromatic conjugation, cyclobutyl ring strain, and ortho-substituent steric hindrance—on the principal absorption bands, with a primary focus on the diagnostically crucial carbonyl (C=O) stretching frequency. This guide also presents a self-validating, field-proven protocol for acquiring high-quality IR spectra and offers a predictive framework for spectral interpretation, grounded in authoritative references and comparative analysis with structurally analogous compounds.

Introduction: The Role of IR Spectroscopy in Molecular Characterization

Infrared (IR) spectroscopy remains an indispensable first-line analytical technique in modern chemistry, from synthetic verification to quality control in pharmaceutical manufacturing. Its power lies in the rapid and non-destructive identification of functional groups within a molecule.[1] Molecular bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these natural vibrational modes, resulting in a unique spectral fingerprint.

The carbonyl (C=O) group, a cornerstone of many active pharmaceutical ingredients, is particularly well-suited for IR analysis.[2] Its stretching vibration produces a strong, sharp absorption band in a relatively uncluttered region of the spectrum (typically 1650-1800 cm⁻¹), making it an excellent diagnostic marker.[2][3] The precise wavenumber of this absorption is exquisitely sensitive to the local electronic and structural environment, providing profound insights into the molecule's architecture.

Cyclobutyl 2-methylphenyl ketone presents a fascinating case study. Its structure contains three key features whose effects on the IR spectrum, particularly the C=O stretch, are superimposed:

-

An Aryl Ketone System: The carbonyl group is conjugated with the 2-methylphenyl ring.

-

A Strained Carbocyclic Ring: A cyclobutyl group is directly attached to the carbonyl carbon.

-

An Ortho-Substituent: A methyl group at the C2 position of the phenyl ring introduces steric and electronic influences.

Understanding how these competing factors manifest in the IR spectrum is critical for the unambiguous characterization of this and related molecules.

Theoretical Analysis and Predictive Interpretation

The final IR spectrum of cyclobutyl 2-methylphenyl ketone is a composite of the vibrations of its constituent parts. The most informative absorptions are predictable based on established principles and data from analogous structures.

The Carbonyl (C=O) Stretching Vibration: A Tale of Competing Effects

The position of the carbonyl absorption is the most diagnostic feature. Its frequency is determined by a balance of conjugation, ring strain, and steric effects.

-

Baseline (Aliphatic Ketones): A simple, saturated acyclic ketone typically exhibits a C=O stretch around 1715 cm⁻¹.[2][4] This serves as our reference point.

-

Effect 1: Aromatic Conjugation (Frequency Decrease): When a carbonyl group is conjugated with an aromatic ring, the π-electrons delocalize across the system. This resonance effect imparts more single-bond character to the C=O bond, weakening it and lowering its vibrational frequency. This shift is typically around 25-30 cm⁻¹, placing the absorption for aryl ketones in the 1685-1690 cm⁻¹ range.[2][3][5] For example, acetophenone (methyl phenyl ketone) shows its C=O stretch at 1686 cm⁻¹.[2]

-

Effect 2: Ring Strain (Frequency Increase): Incorporating a carbonyl group into a small ring, or attaching a small ring to the carbonyl carbon, introduces angle strain.[5][6] To minimize this strain, the carbon atoms of the cyclobutyl ring use more p-character in their ring C-C bonds, which in turn increases the s-character of the exocyclic bond to the carbonyl carbon. This strengthens the C=O bond, causing an increase in the stretching frequency. For instance, cyclobutanone absorbs at a very high 1785 cm⁻¹, and cyclobutyl methyl ketone (which lacks conjugation) absorbs at ~1705 cm⁻¹ (data from NIST for Ethanone, 1-cyclobutyl-).[5][7]

-

Effect 3: Ortho-Methyl Steric Hindrance (Frequency Increase): The 2-methyl (ortho) substituent creates steric repulsion with the carbonyl group.[8] This can force the carbonyl and the phenyl ring out of planarity. A loss of planarity disrupts the π-orbital overlap required for effective conjugation. As conjugation is weakened, the C=O bond regains more of its double-bond character, and its absorption frequency shifts back to a higher wavenumber, counteracting the conjugation effect.[8]

Prediction: For cyclobutyl 2-methylphenyl ketone, the conjugation effect will lower the frequency from the 1715 cm⁻¹ baseline, while both the cyclobutyl ring strain and the ortho-steric hindrance will increase it. The spectrum for the closely related cyclobutyl phenyl ketone (lacking the ortho-methyl group) on the NIST database shows a strong C=O band at 1681 cm⁻¹ .[9] This value represents the net result of conjugation and cyclobutyl ring strain. The addition of the ortho-methyl group in our target molecule is expected to slightly disrupt conjugation, likely shifting this peak to a slightly higher frequency, predicted in the range of 1685-1695 cm⁻¹ .

Other Key Vibrational Regions

-

C-H Stretching Region (2800-3100 cm⁻¹):

-

Aromatic C-H Stretch: Absorptions from the sp² C-H bonds on the phenyl ring will appear above 3000 cm⁻¹ (typically 3010-3080 cm⁻¹). These are often of weak to medium intensity.

-

Aliphatic C-H Stretch: Absorptions from the sp³ C-H bonds of the cyclobutyl and methyl groups will appear below 3000 cm⁻¹ (typically 2850-2980 cm⁻¹). These will be strong and sharp.

-

-

C=C Aromatic Ring Stretching (1450-1600 cm⁻¹):

-

The phenyl ring will produce a series of characteristic sharp absorptions in this region, typically around 1600, 1580, and 1500 cm⁻¹. These are indicative of the aromatic system.

-

-

Fingerprint Region (< 1500 cm⁻¹):

-

This region contains a complex series of bending and stretching vibrations (including the C-C-C stretch of the ketone at ~1300-1230 cm⁻¹) that are unique to the molecule as a whole.[2] While difficult to assign individually, this pattern serves as a unique "fingerprint" for confirming the identity of the compound against a reference spectrum.[10]

-

Logical Framework for Spectral Prediction

Caption: A streamlined workflow for acquiring an FTIR-ATR spectrum, from preparation to final analysis.

Summary of Predicted Spectral Data

The following table summarizes the expected key absorption bands for cyclobutyl 2-methylphenyl ketone, their origins, and their predicted characteristics.

| Predicted Wavenumber (cm⁻¹) | Intensity | Shape | Vibrational Mode Assignment |

| 3080 - 3010 | Weak - Medium | Sharp | Aromatic C(sp²)-H Stretch |

| 2980 - 2850 | Strong | Sharp | Aliphatic C(sp³)-H Stretch (Cyclobutyl & Methyl) |

| 1695 - 1685 | Very Strong | Sharp | Aryl Ketone C=O Stretch (Conjugated, Strained) |

| ~1600, ~1580 | Medium - Strong | Sharp | Aromatic C=C Ring Stretch |

| ~1450 | Medium | Sharp | Aliphatic CH₂ Scissoring / Aromatic C=C Stretch |

| 1300 - 1230 | Medium | Sharp | C-C(=O)-C Stretch and Bend |

Conclusion

The infrared spectrum of cyclobutyl 2-methylphenyl ketone is a powerful tool for its structural confirmation. The molecule's identity is most strongly indicated by the presence of a very intense carbonyl absorption between 1685-1695 cm⁻¹ . The exact position of this band provides a wealth of information, reflecting a delicate balance between the frequency-lowering effect of aromatic conjugation and the frequency-increasing effects of cyclobutyl ring strain and ortho-methyl steric hindrance. This key absorption, when analyzed in concert with the characteristic aromatic C-H stretches (>3000 cm⁻¹), aliphatic C-H stretches (<3000 cm⁻¹), and aromatic C=C stretching bands (1450-1600 cm⁻¹), provides a definitive spectroscopic signature. The protocols and predictive framework detailed in this guide offer researchers a robust system for the reliable acquisition and expert interpretation of IR data for this compound and its structural analogs.

References

-

Title: IR Spectroscopy Tutorial: Ketones Source: University of Colorado Boulder, Department of Chemistry URL: [Link]

-

Title: INFRARED SPECTROSCOPY (IR) Source: University of Texas at Dallas URL: [Link]

-

Title: The Carbonyl Group, Part I: Introduction - Spectroscopy Source: Spectroscopy Online URL: [Link]

-

Title: 19.14: Spectroscopy of Aldehydes and Ketones Source: Chemistry LibreTexts URL: [Link]

-

Title: IR Spectrum Analysis of Ketones Source: Scribd URL: [Link]

-

Title: Carbonyl - compounds - IR - spectroscopy Source: University of Chemical Technology and Metallurgy, Sofia URL: [Link]

-

Title: Cyclobutyl phenyl ketone Source: NIST Chemistry WebBook URL: [Link]

-

Title: IR Spectrum of Cyclobutyl phenyl ketone Source: NIST Chemistry WebBook URL: [Link]

-

Title: 12.8 Infrared Spectra of Some Common Functional Groups Source: OpenStax, Organic Chemistry URL: [Link]

-

Title: Spectroscopy of Aldehydes and Ketones Source: Chemistry LibreTexts URL: [Link]

-

Title: The stretching vibration of carbonyl groups in cyclic ketones Source: ResearchGate (originally from Journal of the American Chemical Society) URL: [Link]

-

Title: THE INFRARED CARBONYL STRETCHING BANDS OF RING-SUBSTITUTED ACETOPHENONES Source: Canadian Journal of Chemistry via Canadian Science Publishing URL: [Link]

-

Title: Ethanone, 1-cyclobutyl- Source: NIST Chemistry WebBook URL: [Link]

-

Title: Interpreting Infrared Spectra Source: Specac Ltd URL: [Link]

Sources

- 1. scribd.com [scribd.com]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.pg.edu.pl [chem.pg.edu.pl]

- 7. Ethanone, 1-cyclobutyl- [webbook.nist.gov]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. Cyclobutyl phenyl ketone [webbook.nist.gov]

- 10. Interpreting Infrared Spectra - Specac Ltd [specac.com]

The Strained Scaffold: Physical and Chemical Properties of Substituted Cyclobutyl Ketones in Modern Synthesis and Drug Discovery

Executive Summary

Substituted cyclobutyl ketones represent a highly privileged class of sp³-rich scaffolds in contemporary organic synthesis and medicinal chemistry. Characterized by profound angle and torsional strain, the four-membered cyclic ketone system exhibits anomalous physical properties and unique reactivity profiles. As drug discovery pivots toward conformationally restricted, three-dimensional architectures to improve pharmacokinetic properties, understanding the energetic landscape of cyclobutanones is critical. This whitepaper provides an in-depth technical analysis of the physical chemistry, spectroscopic signatures, reactivity paradigms, and validated experimental protocols associated with substituted cyclobutyl ketones.

Physical Properties: Energetics, Spectroscopy, and Conformation

The Energetics of Ring Strain and Hybridization

The defining physical characteristic of the cyclobutane ring is its substantial ring strain, which totals approximately 26.3 kcal/mol[1][2]. This energy is a composite of angle strain (Baeyer strain)—arising from the compression of the ideal sp³ tetrahedral angle (109.5°) to approximately 90°—and torsional strain (Pitzer strain) caused by eclipsing interactions of adjacent C-H bonds[2][3].

To accommodate this severe geometric compression, the carbon atoms of the cyclobutane ring undergo rehybridization. The internal C–C bonds adopt increased p-character (approaching sp⁴ hybridization), which reduces the optimal bond angle. Consequently, the exocyclic bonds, including the C=O double bond of the ketone moiety, acquire proportionally higher s-character[4].

Spectroscopic Signatures

The rehybridization of the cyclobutanone ring directly governs its spectroscopic properties, most notably in Infrared (IR) spectroscopy.

Causality in IR Shifts: Because the exocyclic C=O bond in cyclobutanone possesses higher s-character compared to unstrained acyclic or six-membered cyclic ketones, the bond is shorter and stronger[4]. A stronger bond requires higher energy to excite its stretching vibrational mode. As a result, the carbonyl stretching frequency of cyclobutanone is anomalously high, typically observed between 1775 cm⁻¹ and 1785 cm⁻¹, compared to ~1715 cm⁻¹ for cyclohexanone[1][4].

Table 1: Comparative Physical Properties of Cyclic Ketones

| Ketone | Ring Size | Internal C-C(=O)-C Angle | Approx. Ring Strain (kcal/mol) | IR C=O Stretch (cm⁻¹) |

| Cyclohexanone | 6 | ~111.5° | ~0.1 | 1715 |

| Cyclopentanone | 5 | ~104.0° | ~6.0 | 1751 |

| Cyclobutanone | 4 | ~90.0° | ~26.3 | 1775 - 1785 |

Conformational Dynamics and Puckering

Unlike planar idealized squares, cyclobutanones adopt a "puckered" conformation to relieve torsional strain. Near-ultraviolet spectroscopic analysis reveals that in its excited states, the oxygen atom bends out of the C2-C1-C4 plane (out-of-plane angle of ~39°), producing an inversion doubling of the carbonyl out-of-plane mode[5]. The barrier to inversion dictates the stereochemical outcomes of nucleophilic attacks, as incoming nucleophiles will preferentially attack from the less sterically hindered face of the puckered ring.

Chemical Reactivity Profiles

The chemical behavior of substituted cyclobutyl ketones is fundamentally driven by strain-release thermodynamics . Reactions that convert the sp²-hybridized carbonyl carbon into an sp³-hybridized tetrahedral center relieve significant angle strain, making these ketones exceptionally reactive[3].

Strain-Release Driven Nucleophilic Additions and Desymmetrization

Cyclobutanones are highly susceptible to nucleophilic attack. Furthermore, prochiral cyclobutanones hold a privileged role in enantioselective desymmetrization. Through asymmetric α-functionalization or Baeyer-Villiger oxidations, the inherent ring strain allows for the direct conversion of these ketones into enantiomerically enriched, rigid 3D scaffolds containing multiple stereocenters in a single operation[6].

Photochemical Dynamics: Norrish Type I Cleavage

Cyclobutanones exhibit rich and complex photochemistry. Upon UV excitation (e.g., at 200 nm into the S₂ Rydberg 3s ← n state, or 313 nm into the S₁ n → π* state), the molecule undergoes ultrafast dephasing (<50 fs) out of the Franck-Condon region[7][8].

This is followed by an anomalous Norrish Type I α-cleavage , breaking the bond between the carbonyl carbon and the α-carbon to form an acyl-alkyl diradical[8][9]. Depending on the substitution pattern and excitation energy, this diradical stabilizes via two competing pathways:

-

C2 Pathway (β-cleavage): Yields a ketene and an ethylene derivative.

-

C3 Pathway (Decarbonylation): Yields carbon monoxide and a cyclopropane derivative[10].

Photochemical Norrish Type I cleavage pathways of cyclobutanone upon UV excitation.

Applications in Medicinal Chemistry

The incorporation of the cyclobutane scaffold into drug candidates has surged. Substituted cyclobutyl ketones serve as vital pharmaceutical intermediates for synthesizing antibiotics, antiviral agents, and anticancer drugs[11].

Causality in Drug Design: Cyclobutanes are employed to replace flexible alkenes (preventing cis/trans-isomerization) or planar aromatic rings (acting as aryl isosteres)[12]. By increasing the sp³ character of a drug molecule, medicinal chemists can reduce planarity, enhance metabolic stability, and perfectly fill hydrophobic pockets within target proteins, thereby improving overall binding affinity and pharmacokinetic properties[11][12][13].

Validated Experimental Workflows

To harness the reactivity of substituted cyclobutyl ketones, researchers must utilize robust, self-validating protocols. Below are two highly utilized methodologies in modern synthesis.

Protocol A: Photochemical Norrish Type I Cleavage and Ketene Trapping

Objective: Induce α-cleavage of a cyclobutyl ketone and trap the highly reactive ketene intermediate to form an ester.

-

Substrate Preparation: Dissolve the substituted cyclobutyl ketone in a degassed, UV-transparent solvent (e.g., anhydrous acetonitrile) to a concentration of 0.01 M.

-

Causality: Degassing via sparging with argon prevents triplet state quenching by dissolved oxygen, ensuring maximum quantum yield from the excited state.

-

-

Nucleophile Addition: Add 10 equivalents of anhydrous methanol to the solution.

-

Photolysis: Irradiate the solution using a medium-pressure mercury lamp equipped with a 313 nm bandpass filter at ambient temperature for 2-4 hours.

-

Causality: Excitation at 313 nm selectively targets the S₁ (n → π*) state, initiating α-cleavage to the acyl-alkyl diradical[8]. The resulting ketene (C2 pathway) is highly electrophilic and is instantly trapped by methanol to form a stable methyl ester, preventing unwanted polymerization.

-

-

In Situ Validation: Monitor the reaction via in situ FTIR spectroscopy. The successful progression is validated by the disappearance of the highly strained cyclobutanone C=O stretch (~1780 cm⁻¹) and the appearance of the ester C=O stretch (~1740 cm⁻¹).

Protocol B: Palladium-Catalyzed C(sp³)–H Functionalization

Objective: Regioselective functionalization of unactivated C(sp³)–H bonds on the cyclobutane ring[13].

-

Directing Group Installation: Condense the cyclobutyl ketone with 8-aminoquinoline in the presence of a catalytic acid (e.g., p-TsOH) in toluene under Dean-Stark conditions to form an imine directing group.

-

Causality: Unactivated C(sp³)–H bonds are inert. The bidentate directing group coordinates the Pd(II) center, geometrically constraining it into close proximity to the target γ-C–H bond on the cyclobutane ring.

-

-

Metallation & Cross-Coupling: To a Schlenk tube, add the imine substrate, Pd(OAc)₂ (10 mol%), Ag₂CO₃ (2.0 equiv, as oxidant), and an aryl iodide coupling partner in tert-amyl alcohol. Heat to 90°C for 12 hours.

-

Causality: The Pd(II) catalyst undergoes directed C–H insertion to form a strained cyclobutane-fused palladacycle. The silver oxidant facilitates the Pd(II)/Pd(IV) catalytic cycle required for reductive elimination of the cross-coupled product.

-

-

Hydrolytic Cleavage: Filter the mixture through Celite, concentrate, and treat with 1M HCl in THF at room temperature for 2 hours.

-

Causality: Mild acidic hydrolysis selectively cleaves the imine directing group, regenerating the functionalized cyclobutyl ketone without triggering acid-catalyzed ring-opening of the strained four-membered ring.

-

Workflow for Palladium-catalyzed C(sp3)-H functionalization of cyclobutyl ketones.

References

-

Importance of Cyclobutanone in Pharmaceutical Intermediates Liskon Biological[Link]

-

Cyclobutanone Frequently Asked Questions (FAQ) Liskon Biological[Link]

-

Photochemistry of Carbonyl Compounds KVMWAI[Link]

-

The Photochemistry of Rydberg-Excited Cyclobutanone: Photoinduced Processes and Ground State Dynamics White Rose Research Online[Link]

-

Enantioselective Desymmetrization of Cyclobutanones: A Speedway to Molecular Complexity National Institutes of Health (PMC)[Link]

-

Femtochemistry of Norrish type-I reactions: II. The anomalous predissociation dynamics of cyclobutanone on the S1 surface PubMed [Link]

-

Imaging the Photochemistry of Cyclobutanone using Ultrafast Electron Diffraction: Experimental Results arXiv[Link]

-

Cyclobutanone Overview Grokipedia[Link]

-

Oxidative functionalization of alkylidenecyclopropanes and alkylidenecyclobutanes ResearchGate[Link]

-

Oxygen wagging and ring puckering in 1A2 cyclobutanone R Discovery[Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Cyclobutyl 3,5-dichlorophenyl ketone | 898791-24-7 | Benchchem [benchchem.com]

- 3. Cyclobutanone Frequently Asked Questions (FAQ) - LISKON [liskonchem.com]

- 4. echemi.com [echemi.com]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. Enantioselective Desymmetrization of Cyclobutanones: A Speedway to Molecular Complexity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 8. Femtochemistry of Norrish type-I reactions: II. The anomalous predissociation dynamics of cyclobutanone on the S1 surface - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. kvmwai.edu.in [kvmwai.edu.in]

- 10. Imaging the Photochemistry of Cyclobutanone using Ultrafast Electron Diffraction: Experimental Results [arxiv.org]

- 11. Importance of Cyclobutanone in Pharmaceutical Intermediates - LISKON [liskonchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Cyclobutyl 2,3-dichlorophenyl ketone | 898791-12-3 | Benchchem [benchchem.com]

The Dichotomous Nature of Cyclobutyl Aryl Ketones: A Guide to Reactivity and Stability

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals on the nuanced reactivity and stability of cyclobutyl aryl ketones. This document provides an in-depth analysis of the structural and electronic factors governing the behavior of these valuable synthetic intermediates.

Introduction: A Tale of Strain and Conjugation

Cyclobutyl aryl ketones represent a fascinating class of molecules where the inherent instability of a strained four-membered ring is juxtaposed with the electronic influence of a conjugated aryl ketone system. The cyclobutane ring possesses significant ring strain, estimated to be around 26 kcal/mol, which serves as a potent thermodynamic driving force for a variety of chemical transformations.[1][2][3] This inherent reactivity is modulated by the attached aryl ketone moiety, which can stabilize radical intermediates and influence the electrophilicity of the carbonyl carbon.[4] This delicate balance of properties makes cyclobutyl aryl ketones versatile building blocks in medicinal chemistry and organic synthesis, offering access to unique three-dimensional structures that can enhance pharmacological properties like metabolic stability and binding efficiency.[5][6]

Structural Features and Inherent Stability

The stability of a cyclobutyl aryl ketone is a direct consequence of its three-dimensional structure. Unlike planar depictions in textbooks, the cyclobutane ring adopts a puckered conformation to alleviate some of the torsional strain that would arise from eclipsing hydrogen atoms in a flat structure.[6][7] The introduction of a bulky aryl ketone substituent further influences this puckering.

The primary factor governing the stability of the cyclobutane ring is angle strain, arising from the compression of the ideal sp³ bond angles of 109.5° to approximately 90°.[2][3] This strain makes the C-C bonds of the ring susceptible to cleavage under various conditions. However, compared to the even more strained cyclopropane ring, cyclobutanes are relatively inert carbocycles.[6][8] The stability can be influenced by substituents on the ring, but the core reactivity is dominated by the drive to relieve this inherent strain.

The Reactive Landscape of Cyclobutyl Aryl Ketones

The reactivity of cyclobutyl aryl ketones can be broadly categorized into three main areas: reactions driven by the release of ring strain, transformations centered on the ketone functionality, and unique photochemical reactions.

Ring Strain-Driven Transformations

The high internal energy of the cyclobutane ring makes it susceptible to reactions that lead to larger, more stable ring systems or acyclic products.

Under acidic conditions, cyclobutyl ketones can undergo ring expansion to form more stable cyclopentane or cyclopentene derivatives.[9][10] This process is often initiated by the formation of a carbocation adjacent to the ring, which then triggers a rearrangement.[1][11] This transformation, sometimes referred to as a Cargill reaction in polycyclic systems, is a powerful tool for constructing five-membered rings from readily available four-membered precursors.[9]

Transition metals, particularly palladium and rhodium, can catalyze the ring-opening of cyclobutyl ketones.[4][12] These reactions often proceed through the formation of a metallacyclic intermediate, followed by processes like β-carbon elimination or reductive elimination to yield a variety of linear or cyclic products. This strategy has been effectively employed in the synthesis of complex molecules.

Reactivity of the Ketone Moiety

The aryl ketone group in these molecules undergoes the expected suite of carbonyl reactions, although the proximity of the strained ring can sometimes influence reaction rates and outcomes.

-

Nucleophilic Addition: The carbonyl carbon is electrophilic and readily attacked by nucleophiles.

-

Reduction: The ketone can be reduced to the corresponding alcohol or deoxygenated to a methylene group.[5]

-

Alpha-Functionalization: The α-protons on the cyclobutane ring are acidic and can be removed by a base to form an enolate, which can then be alkylated or halogenated. Palladium-catalyzed α-arylation is a particularly powerful method for forming C-C bonds at this position.[13]

-

Baeyer-Villiger Oxidation & Beckmann Rearrangement: The aryl ketone can be converted into an ester or an amide through Baeyer-Villiger oxidation or a Beckmann rearrangement, respectively.[5] The regioselectivity of these reactions can allow for the selective cleavage of either the bond between the carbonyl carbon and the cyclobutyl ring or the bond between the carbonyl carbon and the aryl group.[5]

The Influence of Light: Photochemical Reactivity

Cyclobutyl aryl ketones exhibit rich and synthetically useful photochemical reactivity, primarily driven by the absorption of UV light. The most prominent of these are the Norrish Type I and Norrish Type II reactions.[14]

The Norrish Type I reaction involves the homolytic cleavage of the bond between the carbonyl group and the cyclobutane ring (α-cleavage) upon photoexcitation.[14][15] This generates an acyl radical and a cyclobutyl radical.[16][17] These radical intermediates can then undergo a variety of secondary reactions, including decarbonylation (loss of carbon monoxide) followed by radical recombination, or disproportionation.[18] This reaction is a key step in some synthetic strategies.[19]

When a γ-hydrogen is available on the cyclobutane ring, an intramolecular hydrogen abstraction can occur from the excited ketone, a process known as the Norrish Type II reaction.[14] This generates a 1,4-biradical.[20] For cyclobutyl aryl ketones, this biradical can undergo cyclization to form a bicyclo[1.1.1]pentan-2-ol derivative.[5][21][22] This process, often called the Norrish-Yang cyclization, is a powerful method for creating highly strained and synthetically valuable bicyclic structures from simple cyclobutyl ketones.[5][20] The efficiency of this reaction can be influenced by the electronic nature of the aryl group; electron-withdrawing groups tend to give better yields, while electron-rich systems may fail to cyclize.[5]

dot

Caption: Photochemical pathways of cyclobutyl aryl ketones.

Synthetic Utility and Medicinal Chemistry Applications

The unique reactivity of cyclobutyl aryl ketones makes them valuable precursors in synthetic chemistry. The ability to undergo stereospecific functionalization and ring expansion allows for the construction of complex molecular architectures.[23][24]

In medicinal chemistry, the cyclobutane motif is increasingly recognized as a desirable scaffold.[8][21] It can act as a conformationally restricted linker or a non-planar bioisostere for an aryl ring, potentially improving a drug candidate's metabolic stability, binding affinity, and overall pharmacological profile.[5][6] The transformations of cyclobutyl aryl ketones provide access to novel 1,3-difunctionalized cyclobutanes, which are particularly sought-after structures in drug design.[5][8][21]

Experimental Protocols: A Case Study

Protocol: Norrish-Yang Cyclization of an Aryl Cyclobutyl Ketone

This protocol describes a general procedure for the photochemical conversion of a cyclobutyl aryl ketone to a bicyclo[1.1.1]pentan-2-ol derivative, a key intermediate for further functionalization.[5]

Materials:

-

Aryl cyclobutyl ketone (1.0 mmol)

-

Anhydrous benzene or toluene (100 mL, degassed)

-

Photoreactor equipped with a 365 nm UV lamp

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

A solution of the aryl cyclobutyl ketone in the chosen solvent is prepared in a quartz reaction vessel.

-

The solution is thoroughly degassed by bubbling with an inert gas for 30 minutes to remove oxygen, which can quench the excited state.

-

The reaction vessel is sealed and placed in the photoreactor.

-

The solution is irradiated with a 365 nm UV lamp at room temperature. The use of a milder UV source is often preferred to minimize the formation of side-products.[5]

-

The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to yield the desired aryl bicyclo[1.1.1]pentan-2-ol.

Validation:

-

The structure of the product should be confirmed by spectroscopic methods, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

-

The disappearance of the ketone carbonyl stretch and the appearance of a hydroxyl stretch in the IR spectrum provide further evidence of the transformation.

dot

Sources

- 1. Ring Expansion Rearrangements - Chemistry Steps [chemistrysteps.com]

- 2. Ring Strain in Cycloalkanes [quimicaorganica.org]

- 3. fiveable.me [fiveable.me]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2.10 Stability of Cycloalkanes: Ring Strain – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]

- 8. researchgate.net [researchgate.net]

- 9. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]

- 10. researchgate.net [researchgate.net]

- 11. echemi.com [echemi.com]

- 12. Rhodium‐Catalyzed Asymmetric Arylation of Cyclobutenone Ketals - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Highly Active and Selective Catalysts for the Formation of α-Aryl Ketones [organic-chemistry.org]

- 14. Norrish reaction - Wikipedia [en.wikipedia.org]

- 15. Norrish Type I an II Reaction (Cleavage) (Chapter 87) - Name Reactions in Organic Synthesis [cambridge.org]

- 16. The photochemistry of cyclobutyl methyl ketone. Part 1.—Room-temperature results and the general mechanism - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 17. The photochemistry of cyclobutyl methyl ketone. Part 1.—Room-temperature results and the general mechanism - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 18. Merging the Norrish type I reaction and transition metal catalysis: photo- and Rh-promoted borylation of C–C σ-bonds of aryl ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 19. scispace.com [scispace.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. discovery.researcher.life [discovery.researcher.life]

- 22. researchgate.net [researchgate.net]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Ring expansion of bicyclo[1.1.0]butyl ketones to bicyclo[2.1.1]hexenes using ketone as both activating and reacting groups - PMC [pmc.ncbi.nlm.nih.gov]

mechanism of formation for cyclobutyl 2-methylphenyl ketone

An In-depth Technical Guide to the Formation of Cyclobutyl 2-Methylphenyl Ketone

This guide provides a comprehensive examination of the synthetic pathways leading to cyclobutyl 2-methylphenyl ketone (CAS No. 898790-38-0), a molecule of interest in medicinal chemistry and organic synthesis.[1] The unique structural combination of a strained cyclobutane ring and a substituted aromatic moiety makes it a valuable scaffold for developing novel chemical entities.[2][3] This document delves into the primary and alternative mechanisms of its formation, offering detailed protocols and field-proven insights for researchers, scientists, and drug development professionals.

Primary Synthetic Route: Friedel-Crafts Acylation

The most direct and industrially scalable method for synthesizing aryl ketones, including cyclobutyl 2-methylphenyl ketone, is the Friedel-Crafts acylation.[2][4] This classic electrophilic aromatic substitution (EAS) reaction involves the introduction of an acyl group onto an aromatic ring using a strong Lewis acid catalyst.[5][6]

Core Mechanism of Action

The reaction proceeds through a well-established three-step mechanism:

-

Formation of the Acylium Ion: The reaction is initiated by the activation of the acylating agent, cyclobutanecarbonyl chloride, by a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[7][8] The Lewis acid coordinates to the chlorine atom of the acyl chloride, polarizing the C-Cl bond and facilitating its cleavage.[5][9] This generates a highly electrophilic and resonance-stabilized acylium ion, which is the key reactive species.[6][9][10]

-

Nucleophilic Attack and Formation of the Sigma Complex: The π-electron system of the toluene ring, acting as a nucleophile, attacks the electrophilic carbon of the acylium ion.[5] This step disrupts the ring's aromaticity, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma (σ) complex.[5]

-

Deprotonation and Aromaticity Restoration: A weak base, typically the [AlCl₄]⁻ complex formed in the first step, abstracts a proton from the carbon atom bearing the newly attached acyl group.[5] This process restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the final ketone product.[5]

Regioselectivity: The Role of Steric and Electronic Effects

The methyl group (-CH₃) on the toluene ring is an activating group, directing incoming electrophiles to the ortho and para positions. However, the Friedel-Crafts acylation of toluene is highly regioselective, with the major product being the para-substituted isomer.[11] This preference is primarily due to steric hindrance; the bulky cyclobutanecarbonyl group experiences significant steric repulsion from the adjacent methyl group in the ortho position.[5] Consequently, substitution at the less hindered para position is strongly favored. While the para isomer (cyclobutyl 4-methylphenyl ketone) is the major product, the target ortho isomer (cyclobutyl 2-methylphenyl ketone) is formed as a minor product. The ratio of these isomers can be influenced by reaction conditions such as temperature and catalyst choice.[12]

Caption: Mechanism of Friedel-Crafts Acylation of Toluene.

Experimental Protocol: Friedel-Crafts Acylation

This protocol is a representative procedure adapted from standard methodologies for Friedel-Crafts acylation.[5][13]

Materials:

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Toluene

-

Anhydrous Dichloromethane (DCM)

-

Concentrated Hydrochloric Acid (HCl)

-

Crushed Ice

-

Sodium Bicarbonate solution (sat.)

-

Brine (sat. NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Catalyst Suspension: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous AlCl₃ (1.1 equivalents) to a dry round-bottom flask equipped with a magnetic stir bar and an addition funnel. Add anhydrous DCM to create a stirrable suspension.

-

Cooling: Cool the suspension to 0-5 °C using an ice-water bath.[13]

-

Acyl Chloride Addition: Dissolve cyclobutanecarbonyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM and add it to the addition funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, ensuring the temperature is maintained below 10 °C.

-

Toluene Addition: After the formation of the acylium ion complex is complete (typically after 15-20 minutes of stirring), add a solution of toluene (1.2 equivalents) in anhydrous DCM to the addition funnel. Add the toluene solution dropwise to the reaction mixture, maintaining a low temperature.

-

Reaction: Allow the reaction to stir at 0-5 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl to quench the reaction and decompose the aluminum chloride complex.[5][13]

-

Work-up and Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with deionized water, saturated sodium bicarbonate solution, and brine.[13]

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the resulting crude oil (a mixture of ortho and para isomers) using column chromatography on silica gel to isolate the desired cyclobutyl 2-methylphenyl ketone.

| Parameter | Details |

| Reaction Type | Electrophilic Aromatic Substitution |

| Key Reagents | Toluene, Cyclobutanecarbonyl chloride |

| Catalyst | Aluminum Chloride (AlCl₃) |

| Solvent | Dichloromethane (DCM) |

| Major Product | Cyclobutyl 4-methylphenyl ketone |

| Minor Product | Cyclobutyl 2-methylphenyl ketone |

| Key Limitation | Formation of isomeric products requiring purification. |

Alternative Synthetic Route: Grignard Reaction and Subsequent Oxidation

An alternative, multi-step approach involves the formation of a secondary alcohol intermediate via a Grignard reaction, followed by its oxidation to the target ketone.[2] This pathway offers versatility but is less atom-economical than the direct acylation.

Mechanism of Action

Step 1: Grignard Reagent Addition This step involves the nucleophilic addition of a Grignard reagent to an aldehyde.[15] There are two viable pathways:

-

Route A: Reaction of 2-methylphenylmagnesium bromide with cyclobutanecarboxaldehyde.

-

Route B: Reaction of cyclobutylmagnesium bromide with 2-methylbenzaldehyde.

In both routes, the highly nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde.[16][17] An acidic workup then protonates the resulting alkoxide to yield the secondary alcohol, (cyclobutyl)(2-methylphenyl)methanol.[16]

Step 2: Oxidation of the Secondary Alcohol The secondary alcohol intermediate is then oxidized to the desired ketone. This transformation can be achieved using a variety of standard oxidizing agents. Common choices include pyridinium chlorochromate (PCC), pyridinium dichromate (PDC), or conditions for a Swern or Dess-Martin oxidation. These reagents are known for their efficiency in converting secondary alcohols to ketones with minimal side reactions.[18]

Caption: Two-step synthesis via Grignard reaction and oxidation.

Experimental Protocol: Grignard/Oxidation

Part A: Grignard Synthesis of (Cyclobutyl)(2-methylphenyl)methanol (Route B)

-

Grignard Formation: Prepare the cyclobutylmagnesium bromide reagent by adding cyclobutyl bromide dropwise to magnesium turnings in anhydrous diethyl ether or THF under an inert atmosphere.[19]

-

Aldehyde Addition: Cool the prepared Grignard reagent to 0 °C and add a solution of 2-methylbenzaldehyde in the same anhydrous solvent dropwise.

-

Reaction and Quench: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Work-up: Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude secondary alcohol.

Part B: Oxidation to Ketone

-

Setup: Dissolve the crude alcohol from Part A in anhydrous DCM.

-

Oxidation: Add pyridinium chlorochromate (PCC) (approx. 1.5 equivalents) in one portion and stir at room temperature.

-

Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.

-

Purification: Concentrate the filtrate and purify the resulting crude product by column chromatography to yield pure cyclobutyl 2-methylphenyl ketone.

| Parameter | Details |

| Reaction Type | Nucleophilic Addition followed by Oxidation |

| Key Reagents | Grignard Reagent (e.g., C₄H₇MgBr), Aldehyde (e.g., 2-Me-C₆H₄CHO), Oxidant (e.g., PCC) |

| Intermediate | (Cyclobutyl)(2-methylphenyl)methanol |

| Advantage | Unambiguous regiochemistry (avoids isomeric mixtures from EAS). |

| Disadvantage | Multi-step process, moisture-sensitive reagents. |

Spectroscopic Characterization Data

Confirmation of the final product, cyclobutyl 2-methylphenyl ketone, is achieved through standard spectroscopic methods.

| Technique | Expected Signature |

| ¹H NMR | Multiplets for the cyclobutyl protons, a singlet for the methyl group (~2.4-2.5 ppm), and multiplets in the aromatic region (7.1-7.8 ppm). |

| ¹³C NMR | A signal for the carbonyl carbon (~200-205 ppm), signals for the aromatic carbons, the cyclobutyl carbons, and the methyl carbon (~20-22 ppm). |

| IR Spectroscopy | A strong C=O stretching absorption band around 1680-1690 cm⁻¹. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of C₁₂H₁₄O (174.24 g/mol ).[1] |

Conclusion

The formation of cyclobutyl 2-methylphenyl ketone is most directly accomplished via the Friedel-Crafts acylation of toluene with cyclobutanecarbonyl chloride. While this method is efficient, it inherently produces a mixture of ortho and para isomers, necessitating careful purification to isolate the target compound. The regiochemical outcome is governed by a combination of the ortho-, para-directing nature of the methyl group and the steric hindrance imposed by the bulky acyl electrophile. An alternative, albeit longer, synthetic route through a Grignard reaction followed by oxidation provides a regiochemically pure product by circumventing the challenges of electrophilic aromatic substitution. The choice of synthetic strategy will ultimately depend on factors such as desired purity, scale, and available starting materials.

References

-

Fiveable. (2025, August 15). Paterno-Büchi Reaction Definition. Retrieved from [Link]

-

Introduction to Organic Chemistry. (n.d.). 10.9. Reaction: Acylation via Friedel-Crafts. Retrieved from [Link]

-

ResearchGate. (n.d.). Lewis Acid Catalyzed Friedel—Crafts Acylation Reaction Using Carboxylic Acids as Acylating Agents. Retrieved from [Link]

-

Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

-

PubMed. (2001, April 18). Changing the ortho/para ratio in aromatic acylation reactions by changing reaction conditions: a mechanistic explanation from kinetic measurements. Retrieved from [Link]

-

Scribd. (n.d.). Friedel-Crafts Acylation of Toluene. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Reactions. Retrieved from [Link]

-

University Web Pages. (n.d.). Grignard Reaction. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Friedel-Crafts Alkylation and Acylation Reaction. Retrieved from [Link]

-

Shree Ganesh Remedies Limited. (n.d.). Cyclobutanecarbonyl chloride-5006-22-4. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 17.5 Alcohols from Carbonyl Compounds: Grignard Reaction – Organic Chemistry. Retrieved from [Link]

-

Chemguide. (n.d.). Reaction of aldehydes and ketones with grignard reagents. Retrieved from [Link]

-

Byjus. (n.d.). How would you synthesis 2-Methylene-1-phenyl-1-butanone by grignard reactions?. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure 1. Gas-phase catalytic cycles for the oxidation of methanol to.... Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Cyclobutyl 2-(2-methylphenyl)ethyl ketone | 898790-25-5 | Benchchem [benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Friedel–Crafts Acylation [sigmaaldrich.com]

- 7. wap.guidechem.com [wap.guidechem.com]

- 8. CAS 5006-22-4: Cyclobutanecarbonyl chloride | CymitQuimica [cymitquimica.com]

- 9. 10.9. Reaction: Acylation via Friedel-Crafts – Introduction to Organic Chemistry [saskoer.ca]

- 10. organicchemistrytutor.com [organicchemistrytutor.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Changing the ortho/para ratio in aromatic acylation reactions by changing reaction conditions: a mechanistic explanation from kinetic measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scribd.com [scribd.com]

- 14. Cyclobutanecarbonyl chloride-5006-22-4 [ganeshremedies.com]

- 15. 17.5 Alcohols from Carbonyl Compounds: Grignard Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 16. d.web.umkc.edu [d.web.umkc.edu]

- 17. homework.study.com [homework.study.com]

- 18. researchgate.net [researchgate.net]

- 19. chemguide.co.uk [chemguide.co.uk]